Lipophilicity Shift of ~1.9 Log Units vs. Non-Fluorinated 4-(Hydroxymethyl)piperidin-4-ol Analogs
The replacement of the hydroxymethyl (−CH₂OH) group with a fluoromethyl (−CH₂F) group at the piperidine 4-position produces a pronounced lipophilicity increase. The target compound 4-(fluoromethyl)piperidin-4-ol hydrochloride exhibits a consensus Log Po/w of 0.72 (average of five computational methods: iLOGP 0.0, XLOGP3 0.63, WLOGP 0.91, MLOGP 0.74, SILICOS-IT 1.32) . In contrast, the non-fluorinated analog 4-(hydroxymethyl)piperidin-4-ol has a reported XLogP3 of −1.2 . This represents a lipophilicity increase of approximately 1.9 log units attributable solely to the −OH → −F bioisosteric replacement within the exocyclic methyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Consensus Log Po/w: 0.72 (XLOGP3: 0.63, iLOGP: 0.0, WLOGP: 0.91, MLOGP: 0.74, SILICOS-IT: 1.32) |
| Comparator Or Baseline | 4-(Hydroxymethyl)piperidin-4-ol, XLogP3: −1.2 |
| Quantified Difference | ΔLogP ≈ +1.9 (consensus vs. XLogP3; range +1.2 to +2.5 depending on method) |
| Conditions | Computed physicochemical properties; SwissADME (Bidepharm) for target; chem960.com database listing for comparator |
Why This Matters
A ~1.9 log unit lipophilicity difference translates to an estimated ~80-fold change in octanol-water partition coefficient, fundamentally altering membrane permeability, CNS penetration potential, and non-specific protein binding—parameters critical for selecting the correct building block in CNS drug discovery programs.
